N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

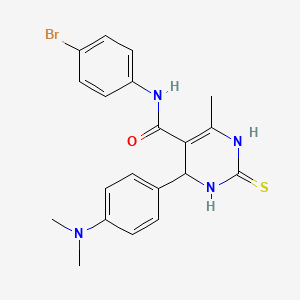

The compound N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

- Position 4: A 4-(dimethylamino)phenyl substituent, introducing electron-donating properties.

- N-substituent: A 4-bromophenyl group, contributing steric bulk and electron-withdrawing effects.

- Core scaffold: A 2-thioxo-1,2,3,4-tetrahydropyrimidine ring with a methyl group at position 4.

Synthesis of such compounds typically involves acid-catalyzed cyclocondensation of substituted aldehydes, thiourea, and β-keto carboxamides, as exemplified in related derivatives . The bromine and dimethylamino substituents likely influence electronic properties, solubility, and biological interactions, though specific data on this compound’s activity remain undisclosed in the provided evidence.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN4OS/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIFIHGGCKQQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by the presence of a thioxo group and a carboxamide functional group. Its structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by inducing cell cycle arrest at the G2/M phase .

- Anti-inflammatory Effects : Compounds in this class may inhibit TNFα-induced NF-κB activation, leading to reduced inflammation and potential therapeutic effects in inflammatory diseases .

- Antimicrobial Activity : Certain derivatives have shown antimicrobial properties against various pathogens. The presence of bromine and dimethylamino groups is thought to enhance their activity against bacteria and fungi .

Biological Activity Data

Case Studies

- Cancer Cell Lines : A study demonstrated that related compounds induced significant cytotoxicity in several human cancer cell lines (MCF-7, HeLa). The mechanism involved cell cycle arrest and apoptosis through topoisomerase II inhibition .

- Antitubercular Activity : In vitro tests showed that certain derivatives exhibited notable activity against Mycobacterium tuberculosis, with effective concentrations around 50 µg/mL. The structural modifications influenced their potency significantly .

- Inflammatory Models : Animal models treated with related compounds showed reduced markers of inflammation and improved outcomes in conditions like arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For example, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and survival .

Case Study:

A study demonstrated that certain pyrimidine analogs exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the dimethylamino group enhances the lipophilicity and biological activity of these compounds .

Anticancer Potential

The thioxo-tetrahydropyrimidine framework has been identified as a promising scaffold for developing anticancer agents. Research suggests that modifications to the pyrimidine ring can lead to compounds that effectively induce apoptosis in cancer cells.

Case Study:

In vitro studies have shown that derivatives of tetrahydropyrimidine can inhibit cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. These findings highlight the potential of N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in cancer therapy .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Its heterocyclic structure allows it to adsorb onto metal surfaces effectively, reducing corrosion rates.

Case Study:

Research published in a leading journal highlighted the effectiveness of pyrimidine derivatives as corrosion inhibitors for steel in acidic environments. The study demonstrated that the compound significantly reduced corrosion rates compared to untreated samples .

Photocatalysis

Recent studies suggest that compounds similar to this compound can be used in photocatalytic applications for environmental remediation. Their ability to absorb light and generate reactive species makes them suitable for degrading pollutants.

Case Study:

A study investigated the photocatalytic degradation of organic pollutants using pyrimidine-based compounds under UV light irradiation. Results indicated a high degradation efficiency of contaminants, showcasing their potential in wastewater treatment applications .

Summary Table of Applications

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituent groups at the tetrahydropyrimidine ring (position 4) and the N-linked aryl moiety. Below is a detailed comparison:

Structural and Substituent Variations

*Calculated molecular weight based on formula.

Key Observations:

In contrast, electron-withdrawing groups like chloro (CAS 455927-22-7) or trifluoromethyl () may reduce electron density, affecting reactivity and binding . Bromine (target compound and ) introduces steric bulk and lipophilicity, which may influence membrane permeability .

Biological Activity: Derivatives with trifluoromethyl and chloro substituents (e.g., ) exhibit antimicrobial activity, suggesting halogenated analogs may target microbial enzymes or membranes . Pyrimidine derivatives with methoxy or fluoro groups () show immunomodulatory and antifungal properties, highlighting the role of substituents in diversifying bioactivity .

Synthetic Routes :

- Most analogs are synthesized via cyclocondensation of β-keto carboxamides, thiourea, and substituted aldehydes under acidic conditions. For example, describes using POCl₃ in DMF for formylation , while employs substituted benzaldehydes to introduce aryl diversity .

Crystallographic and Conformational Differences

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate () forms stable monohydrate crystals with intramolecular hydrogen bonding (N—H⋯O), enhancing lattice stability .

- Pyrimidine derivatives with fluorophenyl groups () exhibit twisted conformations (dihedral angles ~12°–86°), influenced by substituent steric effects and hydrogen bonding .

Pharmacological Potential

- Antimicrobial Activity: Chloro/trifluoromethyl derivatives () inhibit microbial growth, suggesting the target compound’s bromine and dimethylamino groups may offer unique activity profiles .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are key intermediates characterized?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of dimethylaminophenyl precursors with tetrahydropyrimidine derivatives. Key steps include:

- Cyclization : Formation of the pyrimidine ring via acid- or base-catalyzed cyclization under controlled temperatures (60–100°C) .

- Thioxo group introduction : Sulfur incorporation via reaction with thiourea or Lawesson’s reagent .

- Carboxamide coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous solvents .

Characterization : - NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., ¹H NMR for methyl groups, ¹³C NMR for carbonyl signals) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings and pyrimidine core) .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- FT-IR spectroscopy : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .

- Temperature control : Lower temperatures (≤60°C) reduce side reactions during cyclization, while higher temperatures (80–100°C) accelerate thioxo group incorporation .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .

Troubleshooting : - Byproduct formation : Use preparative TLC or column chromatography to isolate intermediates if dimerization occurs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity .

- Structural analogs : Compare activity with derivatives (e.g., replacing bromophenyl with chlorophenyl) to identify SAR trends .

- Metabolic stability assays : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

Advanced: What strategies are effective for analyzing molecular conformation and stability in different environments?

Answer:

- Crystallographic analysis : Determine dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl groups) to predict steric hindrance .

- Dynamic light scattering (DLS) : Measure aggregation propensity in aqueous buffers .

- Computational modeling : DFT calculations predict charge distribution and H-bond donor/acceptor sites for solubility optimization .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Core modifications : Synthesize analogs with substituted phenyl rings (e.g., methoxy, nitro) to assess electronic effects on binding .

- Bioisosteric replacement : Replace thioxo with oxo groups to evaluate hydrogen-bonding impact .

- 3D-QSAR modeling : Align molecular descriptors (e.g., logP, polar surface area) with IC₅₀ values from kinase inhibition assays .

Basic: What are the hypothesized biological targets based on structural analogs?

Answer:

- Kinase inhibition : Similar pyrimidine carboxamides target EGFR and VEGFR2 due to ATP-binding pocket interactions .

- Antimicrobial activity : Thioxo groups disrupt bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .

Advanced: How can low solubility in aqueous media be addressed for in vivo studies?

Answer:

- Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .

- Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤5% v/v) for intraperitoneal administration .

- Solid dispersion : Amorphous formulations with PVP-VA64 improve dissolution rates by 3–5 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.